3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride

PROTAC linker design ADME prediction Molecular property differentiation

PROTAC and ADC programs often stall due to linker rigidity or aqueous solubility limits. This mPEG3-piperidine·HCl (CAS 1219980-07-0) provides the precise solution. • 9 rotatable bonds (vs 6 in mPEG2) for broader conformational sampling. • Hydrochloride salt ensures full protonation at pH 6.5-7.5 for reliable ADC bioconjugation. • 3-substitution preserves amine accessibility with a bent exit vector. NLT 98% purity minimizes side products in amide coupling and reductive amination.

Molecular Formula C12H26ClNO3
Molecular Weight 267.79 g/mol
CAS No. 1219980-07-0
Cat. No. B1487986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride
CAS1219980-07-0
Molecular FormulaC12H26ClNO3
Molecular Weight267.79 g/mol
Structural Identifiers
SMILESCOCCOCCOCCC1CCCNC1.Cl
InChIInChI=1S/C12H25NO3.ClH/c1-14-7-8-16-10-9-15-6-4-12-3-2-5-13-11-12;/h12-13H,2-11H2,1H3;1H
InChIKeyFRFZGTDIZIRMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-mPEG3-Piperidine HCl: Identity & Comparator Landscape


3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride (CAS 1219980-07-0; MF: C₁₂H₂₆ClNO₃; MW: 267.79 g·mol⁻¹) is a piperidine-based building block bearing a triethylene glycol monomethyl ether (mPEG3) side chain attached at the 3-position of the piperidine ring, supplied as the hydrochloride salt. [1] This compound belongs to a family of PEGylated piperidine scaffolds used in medicinal chemistry for PROTAC linker design, ADC payload conjugation, and physicochemical property modulation of lead series. The closest structural analogs differ in the position of attachment on the piperidine ring (2- vs 3- vs 4-substituted regioisomers), the ethylene glycol chain length (mPEG1/2 vs mPEG3), and the salt form (free base vs hydrochloride), each of which introduces distinct, quantifiable differences in molecular recognition, solubility, and reactivity that preclude simple interchangeability.

Scaffold
PEGylated piperidine building block with mPEG3 side chain
Substitution
3-position (meta) attachment preserves amine accessibility
Salt form
Hydrochloride salt ensures consistent protonation state

Substitution Risks for 3-mPEG3-Piperidine HCl


PEGylated piperidine building blocks are not interchangeable commodities. The combination of three structural variables – piperidine substitution position, ethylene glycol chain length, and salt form – generates distinct physicochemical and reactivity profiles that directly affect downstream application performance. A 2-substituted regioisomer places the side chain adjacent to the basic amine, altering the pKₐ microenvironment and nucleophilic reactivity compared to the 3-substituted target compound. [1] Shortening the ethylene glycol chain from three units (mPEG3) to two (mPEG2) reduces the topological polar surface area (TPSA) by approximately 9.2 Ų and the number of hydrogen-bond acceptors from four to three, which can shift solubility, permeability, and target engagement patterns. Furthermore, the hydrochloride salt provides consistent protonation state and handling advantages over the free base form, which is prone to variable protonation depending on formulation pH. [1] These differences are not cosmetic; they represent real, measurable parameters that can cause a PROTAC degrader to fail ternary complex formation or an ADC to exhibit altered pharmacokinetics. The quantitative evidence below demonstrates exactly where the target compound diverges from its closest structural neighbors.

Regiochemistry 2- or 4-substituted regioisomers may alter amine pKₐ microenvironment and nucleophilic reactivity, shifting coupling efficiency.
Chain length Shorter mPEG2 analogs reduce TPSA, rotatable bonds, and H-bond acceptors, which can shift solubility, permeability, and linker flexibility.
Salt form Free base forms may exhibit pH-dependent protonation variability; HCl salt provides fixed charge state for assay reproducibility.

3-mPEG3-Piperidine HCl: Quantitative Comparator Evidence


TPSA: mPEG3-Piperidine vs mPEG2-Piperidine

The target compound exhibits a TPSA of 39.7 Ų, approximately 9.2 Ų higher than the closest shorter-chain analog, 3-[2-(2-Methoxyethoxy)ethyl]piperidine (mPEG2-piperidine, free base), which has a TPSA of 30.5 Ų. [1] This increase arises from the additional ethylene glycol unit, which introduces one more hydrogen-bond acceptor (HBA count: 4 vs 3) and additional polar surface. TPSA is a critical descriptor for predicting passive membrane permeability and oral bioavailability; a difference of this magnitude can shift a compound across thresholds used in CNS drug design (typically <60-70 Ų) and PROTAC beyond-Rule-of-5 (bRo5) profiling. [2]

TPSA Comparison
Reported
39.7 Ų (Target) vs 30.5 Ų (mPEG2) — +9.2 Ų
Reported TPSA difference supports permeability and solubility differentiation between chain lengths.
Computed TPSA; may shift compound across ADME permeability thresholds.
PROTAC linker design ADME prediction Molecular property differentiation

Rotatable Bonds: mPEG3-Piperidine vs mPEG2-Piperidine

The target compound contains 9 rotatable bonds, whereas its shorter homolog (3-mPEG2-piperidine, CAS 1220024-83-8) contains only 6 rotatable bonds. [1] This increase in rotational degrees of freedom directly affects the conformational entropy and the effective length/flexibility of the linker when the compound is incorporated into bifunctional molecules such as PROTACs. Flexible PEG linkers with higher rotatable bond counts permit a wider range of spatial orientations between the two liganded proteins, which can be either beneficial (enabling productive ternary complex geometries) or detrimental (increasing the entropic penalty of binding). [2] Procurement of the correct linker length and flexibility is therefore an empirical necessity informed by these quantifiable structural parameters.

Rotatable Bonds
Reported
9 bonds (Target) vs 6 bonds (mPEG2) — 50% relative increase
Reported flexibility difference may affect PROTAC ternary complex conformational sampling.
Rotatable bond count derived from chemical structure; no experimental measurement available.
Linker flexibility PROTAC ternary complex formation Conformational entropy

HBD Count: HCl Salt vs Free Base Piperidine

As the hydrochloride salt, the target compound has a hydrogen bond donor (HBD) count of 2, whereas the corresponding free base form (e.g., 4-(mPEG3)-piperidine, CAS 1220178-01-7) has an HBD count of 1. [1] The protonated piperidine nitrogen in the HCl salt contributes an additional hydrogen bond donor, which enhances water solubility through solute-solvent hydrogen bonding and provides a fixed charge state that ensures consistent protonation irrespective of formulation pH. [2] Free base analogs exhibit pH-dependent protonation (pKₐ ≈ 10-11 for piperidine), potentially leading to variable solubility and permeability during assay conditions.

HBD Count: Salt vs Free Base
Class-level
2 HBD (HCl salt) vs 1 HBD (free base) — +1 donor
Reported salt-form HBD difference supports consistent protonation for assay reproducibility.
Quantitative solubility differences are salt-form and pH dependent; no published data for this specific scaffold.
Salt-form selection Aqueous solubility Formulation reproducibility

Purity Specification: Product vs Industry Standard

MolCore offers the target compound under an ISO-certified quality system with a purity specification of NLT 98%, as documented on their product page. This contrasts with the industry-standard purity of 95% cited by AKSci for both the 2-substituted regioisomer (CAS 1219967-36-8, catalog 1566AD) and the 4-substituted regioisomer (CAS 1220031-48-0, catalog 0543DN). The 3-percentage-point differential in minimum purity corresponds to a potential 3% w/w difference in active compound content per unit mass, which translates to a mass error of 30 mg per gram of material purchased. For synthesis campaigns requiring precise stoichiometric control (e.g., PROTAC conjugation, polymer-supported synthesis), this purity gap can propagate into yield deviations.

Purity Specification
Data to verify
NLT 98% (Target) vs 95% (regioisomer comparators)
Reported purity specification supports precise stoichiometric control in multi-step synthesis.
Supplier-specified; analytical method not disclosed. Batch-to-batch variability supplier-dependent.
Purity specification Quality assurance Procurement risk management

Regioisomer Comparison: 3- vs 2- and 4-Position

The target compound bears the mPEG3 chain at the 3-position (meta) of the piperidine ring. The 2-substituted isomer (CAS 1219967-36-8) places the same chain adjacent to the secondary amine, creating a sterically encumbered basic nitrogen with an altered pKₐ microenvironment due to through-bond inductive effects and through-space steric shielding. [1] The 4-substituted isomer (CAS 1220031-48-0) places the chain at the para position, yielding a symmetrical, extended geometry that maximizes spatial separation between the amine and the terminal methoxy group. These positional differences manifest in divergent reactivity in nucleophilic substitution and amide coupling reactions; for example, the 2-substituted isomer typically shows reduced nucleophilicity due to steric hindrance, whereas the 3-substituted isomer retains reactivity more comparable to unsubstituted piperidine. Direct experimental kinetic data for these specific compounds is not available in the public domain, but class-level precedent for piperidine regioisomers supports this differentiation.

Regioisomer Position
Class-level
3-position (meta) vs 2-position (ortho) and 4-position (para)
Regiochemistry context may influence amine reactivity and PROTAC linker exit-vector trajectory.
No head-to-head experimental kinetic data published; inference based on class-level piperidine SAR.
Regiochemistry pKₐ microenvironment Nucleophilic reactivity

Price Benchmarking: Catalog vs Query-Based Pricing

TRC (Toronto Research Chemicals) lists the target compound at $230.00 for 125 mg and $375.00 for 250 mg (prices as of June 2022). [1] This provides a procurement price anchor of approximately $1.84/mg (125 mg scale) to $1.50/mg (250 mg scale). Comparative pricing for the 2-substituted (CAS 1219967-36-8) and 4-substituted (CAS 1220031-48-0) regioisomers is not publicly listed by TRC, and the shorter-chain analogs (e.g., CAS 1220024-83-8) are offered by different supplier networks (MolCore, AKsci) under query-based pricing models. While this does not constitute a direct head-to-head price comparison, the TRC listing establishes the target compound as a catalogued, commercially available research chemical with transparent pricing, which reduces procurement friction compared to analogs requiring custom quotation cycles.

Price Benchmark
Reported
$1.50–1.84/mg (TRC catalog) — analog pricing query-based
Reported catalog pricing supports procurement planning and budget forecasting.
Pricing as of June 2022; current pricing may vary. Comparator analogs require custom quotation.
Procurement cost analysis Supplier benchmarking Budget planning

3-mPEG3-Piperidine HCl: Optimal Application Scenarios


PROTAC Linker Design: mPEG3 Flexibility & Exit Vector

In PROTAC development programs where the linker must traverse a specific distance between the E3 ligase ligand and the target protein ligand, the 9-rotatable-bond mPEG3 chain of the target compound provides greater conformational sampling than the 6-rotatable-bond mPEG2 analog. The 3-position attachment offers a bent exit vector that can be favorable when the two protein binding sites are not colinear, as seen in certain BRD4 and BTK PROTAC series. Researchers should select this compound when empirical SAR has shown that mPEG2 linkers yield insufficient degradation (DC₅₀ > 1 µM) and longer or more flexible linkers are warranted.

ADC Conjugation: Salt Form Solubility Advantage

For antibody-drug conjugate (ADC) payload-linker constructs requiring aqueous conjugation conditions (pH 6.5-7.5), the hydrochloride salt form ensures complete protonation of the piperidine nitrogen, maximizing water solubility and minimizing aggregation during bioconjugation. [1] The HBD=2 salt form provides more consistent solution behavior than free base analogs (HBD=1), which may partially precipitate or exhibit pH-dependent solubility profiles that complicate stoichiometric control in lysine- or cysteine-based conjugation protocols. The higher TPSA (39.7 Ų) further supports aqueous compatibility relative to the shorter-chain analog (TPSA 30.5 Ų).

Library Synthesis: High-Purity for SAR Integrity

When synthesizing focused compound libraries for quantitative structure-activity relationship (QSAR) studies, the NLT 98% purity specification documented by MolCore reduces the risk of impurity-driven false negatives or inflated IC₅₀ values. The higher purity specification directly translates to improved mass balance in amide coupling and reductive amination reactions where the target compound serves as the amine component, minimizing the formation of byproducts that could confound biological assay interpretation. This is particularly relevant for core scaffold SAR where even minor impurities can dominate the observed biological signal at high screening concentrations (10-30 µM).

Regiochemical Probes: 3- vs 2- and 4-Position Effects

The distinct regiochemistry of the target compound (3-substituted) makes it a valuable probe for investigating the impact of substitution position on target engagement. Unlike the 2-substituted isomer, which imposes steric hindrance on the basic amine and potentially reduces hydrogen-bonding capacity, or the 4-substituted isomer, which extends the molecule linearly, the 3-substituted configuration preserves amine accessibility while introducing a bent geometry. This makes it the preferred choice for medicinal chemists exploring SAR around piperidine-containing scaffolds where amine pKₐ and trajectory are critical pharmacophoric elements.

Application
Selection Property
Validation Focus
PROTAC linker design
mPEG3 chain flexibility and 3-position exit vector
Ternary complex formation efficiency with defined linker geometry
ADC payload-linker conjugation
HCl salt protonation consistency and aqueous solubility
Aqueous bioconjugation reproducibility at pH 6.5–7.5
Focused library synthesis
NLT 98% purity specification for stoichiometric control
Mass balance integrity in multi-step QSAR library production
Regiochemical probe studies
3-position substitution geometry preserves amine accessibility
Amine pKₐ and trajectory SAR in piperidine-containing scaffolds
Quote Request

Request a Quote for 3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.